molecular formula C23H23N3O6S B305730 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide

2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No. B305730
M. Wt: 469.5 g/mol
InChI Key: JCEUICLRABJWSY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the inhibition of various enzymes and pathways involved in cancer cell growth, inflammation, and diabetes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also improves insulin sensitivity and reduces blood glucose levels in diabetes. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in lab experiments include its potential applications in cancer research, inflammation, and diabetes. It has also been found to have antioxidant properties, which can be useful in various studies. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in scientific research. One potential direction is the development of new derivatives of this compound with improved activity and selectivity. Another direction is the investigation of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-amino-2-oxoethyl-4-methoxybenzoate in the presence of a catalyst. The resulting product is then reacted with 2,6-dimethylaniline to obtain the final compound.

Scientific Research Applications

This compound has shown potential applications in various scientific research areas, including cancer research, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.

properties

Product Name

2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23N3O6S/c1-13-5-4-6-14(2)21(13)25-20(28)11-26-22(29)18(33-23(26)30)10-15-7-8-16(17(9-15)31-3)32-12-19(24)27/h4-10H,11-12H2,1-3H3,(H2,24,27)(H,25,28)/b18-10+

InChI Key

JCEUICLRABJWSY-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=O

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O

Origin of Product

United States

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